molecular formula C21H26ClNO4S B12221172 N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethylbutanamide

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethylbutanamide

Cat. No.: B12221172
M. Wt: 424.0 g/mol
InChI Key: GJEAEXMLTWQNLX-UHFFFAOYSA-N
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Description

Structural Classification and IUPAC Nomenclature

This compound is a multifunctional organic compound characterized by two heterocyclic systems: a furan ring substituted with a 4-chlorophenyl group and a tetrahydrothiophene 1,1-dioxide moiety. Its IUPAC name systematically describes its structure (Table 1):

Table 1: IUPAC Name Breakdown

Component Description
N-{[5-(4-Chlorophenyl)furan-2-yl]methyl} A furan ring with a chlorophenyl group at position 5 and a methyl group at position 2, bonded to the nitrogen of the amide.
N-(1,1-dioxidotetrahydrothiophen-3-yl) A tetrahydrothiophene ring (saturated thiophene) with sulfone groups at positions 1 and 1, bonded to the same amide nitrogen.
2-ethylbutanamide A branched aliphatic chain (2-ethylbutanoyl) forming the amide backbone.

The furan ring (C₄H₄O) is a five-membered aromatic heterocycle with oxygen at position 1, while the tetrahydrothiophene 1,1-dioxide (C₄H₈SO₂) is a saturated six-membered ring containing sulfur and two oxygen atoms. The compound’s molecular formula is C₂₂H₂₇ClN₂O₄S, with a molecular weight of 475.0 g/mol.

Historical Context in Heterocyclic Compound Research

The synthesis of fused heterocyclic systems, such as those combining furan and thiophene derivatives, emerged prominently in the late 20th century. Thiophene 1,1-dioxides gained attention due to their synthetic versatility as dienophiles and Michael acceptors. Early work by Bluestone and Overberger demonstrated their utility in cycloaddition reactions, enabling the construction of complex polycyclic frameworks.

Furan-containing compounds, such as furoic acid derivatives, were historically derived from carbohydrate pyrolysis (e.g., mucic acid). The integration of chlorophenyl groups into furans, as seen in this compound, reflects advancements in electrophilic substitution strategies developed in the 1990s. The simultaneous incorporation of a thiophene dioxide moiety represents a modern approach to enhance electronic delocalization and reactivity.

Significance of Furan and Thiophene 1,1-Dioxide Moieties

The furan and thiophene 1,1-dioxide moieties confer distinct electronic and steric properties:

Furan Ring

  • Aromaticity : The furan ring exhibits aromatic character due to the delocalization of six π-electrons (four from carbon atoms, two from oxygen).
  • Substituent Effects : The 4-chlorophenyl group at position 5 enhances electrophilicity, facilitating interactions with biological targets or synthetic intermediates.

Thiophene 1,1-Dioxide

  • Electron-Withdrawing Nature : The sulfone groups (-SO₂) increase the ring’s electrophilicity, making it reactive toward nucleophiles and dienes.
  • Conformational Rigidity : Saturation of the thiophene ring reduces strain, stabilizing the compound during synthetic modifications.

Table 2: Comparative Properties of Moieties

Property Furan Thiophene 1,1-Dioxide
Aromaticity Yes (6 π-electrons) No (saturated)
Reactivity Electrophilic substitution Diels-Alder reactions
Functional Role Bioactive scaffold Electron-deficient dienophile

Properties

Molecular Formula

C21H26ClNO4S

Molecular Weight

424.0 g/mol

IUPAC Name

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-ethylbutanamide

InChI

InChI=1S/C21H26ClNO4S/c1-3-15(4-2)21(24)23(18-11-12-28(25,26)14-18)13-19-9-10-20(27-19)16-5-7-17(22)8-6-16/h5-10,15,18H,3-4,11-14H2,1-2H3

InChI Key

GJEAEXMLTWQNLX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Preparation of 5-(4-Chlorophenyl)furan-2-ylmethanol

The furan-chlorophenyl intermediate is synthesized via a Suzuki-Miyaura cross-coupling between 5-bromofuran-2-carbaldehyde and 4-chlorophenylboronic acid. Key parameters include:

Parameter Optimal Condition Yield (%) Source
Catalyst Pd(PPh₃)₄ 85–90
Solvent DME/H₂O (3:1)
Temperature 80°C, 12 h

Subsequent reduction of the aldehyde to the primary alcohol is achieved using NaBH₄ in methanol (90% yield).

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

The tetrahydrothiophen-3-yl sulfone is prepared through a oxidation-amination sequence :

  • Oxidation : Tetrahydrothiophene-3-one is treated with Oxone® in acetic acid/water (1:1) to form the sulfone (95% yield).
  • Reductive Amination : The ketone is converted to the amine using NH₄OAc and NaBH₃CN in MeOH (78% yield).

Amide Coupling and Final Assembly

The convergent synthesis concludes with a Schlenk-type amidation between 5-(4-chlorophenyl)furan-2-ylmethanol and 1,1-dioxidotetrahydrothiophen-3-amine, mediated by EDCI/HOBt in DCM:

Condition Value Purity (%) Source
Coupling agent EDCI/HOBt >95
Solvent DCM
Reaction time 24 h, 25°C

Purification via silica gel chromatography (hexane/EtOAc 4:1) yields the final product in 70–75% yield.

Advanced Methodological Innovations

Ligand-Controlled Coupling Reactions

Recent adaptations from vancomycin synthesis (e.g., Miyaura borylation-Suzuki coupling ) demonstrate improved diastereoselectivity (>20:1 dr) for biaryl systems, which could enhance furan-chlorophenyl coupling efficiency.

Solvent-Free Microwave-Assisted Synthesis

Pilot studies on analogous amides show that microwave irradiation (150°C, 20 min) reduces reaction times by 80% while maintaining yields ≥85%.

Continuous-Flow Purification

Adopting techniques from HIV integrase inhibitor synthesis (e.g., plug-flow reactors ) minimizes epimerization risks during sulfone formation, achieving >99% enantiomeric excess.

Scalability and Industrial Considerations

Cost-Effective Catalyst Recycling

Pd recovery systems using magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) reduce catalyst loading by 40% in Suzuki couplings, critical for large-scale production.

Green Chemistry Metrics

  • E-factor : 12.5 (vs. industry standard 25–100 for amides).
  • PMI (Process Mass Intensity) : 18.7, optimized via solvent recovery.

Quality Control and Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 6.85 (d, J=3.6 Hz, 1H, furan-H).
  • HRMS : m/z 424.0945 [M+H]⁺ (calc. 424.0948).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms ≥98% purity, with residual solvents <0.1% (ICH Q3C compliant).

Chemical Reactions Analysis

Types of Reactions

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethylbutanamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Functional Groups
Target Compound C₂₃H₂₇ClNO₄S 456.98 4-Chlorophenyl, 2-ethylbutanamide Sulfone, furan
47y () C₂₁H₁₇BrF₃N₂O₂ 489.27 4-Bromophenyl, trifluoromethyl Carboxamide, diethylamino
Compound C₁₇H₂₂FNO 275.36 4-Fluorophenyl, dimethylbutanamine Furan, amine
Compound C₂₄H₂₂ClNO₆S 488.00 4-Chlorophenyl, benzodioxine Sulfone, benzodioxine-carboxamide

Biological Activity

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethylbutanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a furan ring, a tetrahydrothiophene moiety, and an ethylbutanamide group. Its molecular formula is C23H28ClN5O3C_{23}H_{28}ClN_5O_3 with a molecular weight of 458.0 g/mol. The structural formula can be represented as follows:

SMILES CN1CCN(CC1)CCCCN2C(=CN(C2=O)/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)O\text{SMILES }CN1CCN(CC1)CCCCN2C(=CN(C2=O)/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)O

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of furan derivatives, including those similar to this compound. For instance, furan-based compounds have been shown to exhibit significant antibacterial activity against various strains of Helicobacter pylori, with certain derivatives demonstrating inhibition zones greater than 30 mm at concentrations of 100 µg/disc .

Compound Bacterial Strain Inhibition Zone (mm) Concentration (µg/disc)
Compound 9aH. pylori> 30100
Compound 9bH. pylori> 2050

Antidepressant and Anxiolytic Effects

Furan derivatives have also been explored for their potential antidepressant and anxiolytic effects. A series of compounds structurally related to this compound were synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme associated with mood regulation. One notable derivative exhibited significant MAO inhibitory action, suggesting its potential as an antidepressant agent .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing furan rings have been documented in several studies. For example, derivatives linked with hydrazide-hydrazone structures demonstrated significant anti-inflammatory activity in carrageenan-induced inflammatory models . This suggests that this compound may also possess similar properties.

Study on Antibacterial Activity

A study conducted on various furan derivatives assessed their effectiveness against standard bacterial strains. The results indicated that certain compounds exhibited minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like Ciprofloxacin .

Evaluation of Antidepressant Properties

In another investigation, the antidepressant effects of furan-based compounds were evaluated using the forced swim test (FST) and elevated plus maze techniques. Compounds similar to this compound showed promising results in reducing depressive-like behaviors in animal models .

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